2-Methyl-2-(trifluoromethyl)piperidine

Medicinal Chemistry ADME Prediction Lipophilicity

This α,α-geminal disubstituted piperidine offers a conformationally biased amine with reduced basicity and optimal LogP (3.38) for CNS penetration. Its sterically hindered C2 methyl/CF₃ combination blocks oxidative metabolism, enabling precise SAR in lead optimization. Unlike regioisomers, this scaffold provides a unique 3D pharmacophore unavailable elsewhere. Essential for fragment libraries and late-stage medicinal chemistry.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
Cat. No. B13313983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(trifluoromethyl)piperidine
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1(CCCCN1)C(F)(F)F
InChIInChI=1S/C7H12F3N/c1-6(7(8,9)10)4-2-3-5-11-6/h11H,2-5H2,1H3
InChIKeyNFFXKDZICOQUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(trifluoromethyl)piperidine: Core Properties and Class Context for Procurement Decisions


2-Methyl-2-(trifluoromethyl)piperidine (CAS 1432680-53-9) is a specialized, α-branched saturated nitrogen heterocycle belonging to the class of α-trifluoromethyl piperidines [1]. Its structure features a piperidine ring with a methyl and a trifluoromethyl (CF₃) group both located at the C2 position, adjacent to the nitrogen atom. This geminal substitution pattern at the α-position creates a sterically hindered, conformationally biased amine with distinct physicochemical properties [2]. The compound serves as a high-value building block in medicinal chemistry, where the CF₃ group is employed to enhance metabolic stability, modulate lipophilicity (calculated LogP ~2.95-3.38), and alter amine basicity (predicted pKa significantly lowered vs. unsubstituted piperidine) [3][4]. Its primary value lies in the exploration of structure-activity relationships (SAR) for drug discovery programs targeting CNS disorders, inflammation, and metabolic diseases [1][5].

2-Methyl-2-(trifluoromethyl)piperidine: Why Simple Analogs Cannot Substitute in Advanced Synthesis


Substituting 2-Methyl-2-(trifluoromethyl)piperidine with a simpler, more common piperidine analog (e.g., 2-methylpiperidine, 4-trifluoromethylpiperidine, or an unsubstituted piperidine) is not viable in advanced research due to the unique conformational and electronic environment created by the geminal substitution at the α-position [1]. This specific arrangement induces a profound steric hindrance and electronic bias that cannot be replicated by regioisomers or mono-substituted analogs. Computational studies on trifluoromethyl piperidines demonstrate that the CF₃ group significantly alters the chair conformation preference and increases the energy barrier for nitrogen inversion compared to fluoro or unsubstituted analogs, directly impacting molecular recognition and binding [2]. The combination of the α-methyl and α-CF₃ groups results in a distinct, quantifiable change in lipophilicity (LogP ~3.38) and basicity (predicted pKa shift) relative to its regioisomers, which is critical for fine-tuning the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates [3][4]. Therefore, selecting this specific compound is not about a generic 'piperidine' scaffold but about leveraging a precisely defined three-dimensional and electronic pharmacophore that is unavailable from other commercially available building blocks.

2-Methyl-2-(trifluoromethyl)piperidine: Quantified Differentiation vs. Closest Analogs


Comparative Lipophilicity (LogP) of 2-Methyl-2-(trifluoromethyl)piperidine vs. Regioisomers

The predicted lipophilicity (LogP) of 2-Methyl-2-(trifluoromethyl)piperidine is 3.38, which is quantifiably distinct from its key regioisomers. This difference arises from the unique geminal substitution at the α-position, which creates a more shielded, hydrophobic environment compared to analogs where the CF₃ group is located elsewhere on the ring [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Predicted Reduction in Amine Basicity (pKa Shift) Due to α-CF₃ Group

The α-trifluoromethyl group exerts a strong electron-withdrawing inductive effect, dramatically lowering the pKa of the adjacent amine. While an experimental pKa is not available for this exact compound, class-level inference from computational and experimental data on related α-CF₃ piperidines predicts a pKa reduction of approximately 2-3 units compared to 2-methylpiperidine [1][2].

Medicinal Chemistry Physicochemical Property Amine Basicity

Conformational Energy Penalty: Axial vs. Equatorial Preference for α-CF₃ Group

A computational study on trifluoromethyl piperidines shows that the CF₃ group has a significantly higher energy penalty for occupying an axial position on the piperidine chair compared to a fluorine atom. For an α-CF₃ substituted piperidine, the equatorial conformer is strongly favored, while the fluorine analog exhibits a more balanced equilibrium [1].

Computational Chemistry Conformational Analysis Drug Design

2-Methyl-2-(trifluoromethyl)piperidine: Optimal Procurement Scenarios Based on Evidence


Scenario 1: CNS Drug Discovery Requiring Enhanced Brain Penetration

This compound is an optimal selection for medicinal chemistry programs targeting CNS receptors where passive diffusion across the blood-brain barrier is required. The predicted reduction in amine basicity (Δ pKa ≈ -2.6 to -3.6 relative to 2-methylpiperidine) [1] decreases the proportion of positively charged species at physiological pH, a property that is empirically correlated with improved CNS exposure. Furthermore, the elevated LogP (3.38) [2] compared to regioisomers positions it favorably within the ideal lipophilicity range for CNS drug candidates.

Scenario 2: Fragment-Based Drug Discovery (FBDD) for Novel Binding Pockets

Procurement is justified for fragment-based screening libraries where high-quality, three-dimensional fragments are needed to explore novel chemical space. The geminal α-substitution creates a unique, sterically hindered scaffold with a locked conformational preference for an equatorial CF₃ group [3]. This 'conformational rigidity' is a highly desirable feature in FBDD, as it reduces the entropic penalty upon binding and can lead to more efficient ligand optimization [4].

Scenario 3: Lead Optimization for Improved Metabolic Stability

This compound should be prioritized for the late-stage optimization of lead compounds where metabolic soft spots have been identified. The α-CF₃ group is a well-established bioisostere that can block oxidative metabolism at the piperidine α-carbon and nitrogen atom [1]. Selecting this specific building block allows medicinal chemists to directly incorporate this metabolic shielding effect into their core scaffold, a strategy that cannot be achieved with unsubstituted or mono-methylated piperidine analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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